4-Hydroxybutanethioamide

Overview

Description

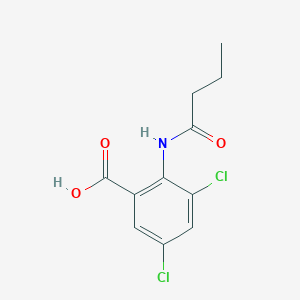

4-Hydroxybutanethioamide is a chemical compound with the molecular formula C4H9NOS . It has an average mass of 119.185 Da and a monoisotopic mass of 119.040482 Da .

Synthesis Analysis

Thioamides, which include 4-Hydroxybutanethioamide, play a crucial role in organic synthesis, serving as key building blocks . They are important in pharmaceutical chemistry and drug design due to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . Several methods have been developed for preparing thioamides using sulfuration agents .

Molecular Structure Analysis

The molecular structure of 4-Hydroxybutanethioamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Chemical Reactions Analysis

Thioamides, including 4-Hydroxybutanethioamide, are key building blocks in organic synthesis . They are used in various chemical reactions, including those involving sulfuration agents . The exact chemical reactions involving 4-Hydroxybutanethioamide are not specified in the retrieved sources.

Scientific Research Applications

Key Building Blocks in Organic Synthesis

Compounds possessing a thioamide function, such as 4-Hydroxybutanethioamide, play a crucial role in organic synthesis, serving as key building blocks . They are important in pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity .

Pharmaceutical Chemistry

Thioamides have been introduced into biologically active compounds to achieve improved target affinity and/or stability towards hydrolytic enzymes . They have also been applied as probes of protein and peptide folding and dynamics .

Synthesis of Biologically Active Compounds

The reaction exhibited broad functional group tolerance, including unprotected alcohols, carboxylic acids, phenols, and unsaturated bonds. Examples of applications of the method included biologically active compounds such as thiomyristoyl lysine, possessing anticancer properties .

Preparation of Thiazoles or Thiazolines

In organic chemistry, thioamide is particularly effective for the preparation of thiazoles or thiazolines and leads to higher yields compared to oxygen analogues .

Asymmetric Synthesis

Several groups have described an improvement in the efficiency of thioamide organocatalysts in terms of yield and stereoselectivity compared to the amide analogues . For example, a thioamide-based catalyst has been successfully used in the addition of indoles to nitroalkenes .

Synthesis of Functionalized Chiral Thioamides

This work revealed the potential of the trifluoroethyl group to activate a dithioester function for the synthesis of a 4-styrenylthioamide cinchonidine monomer in a very short time . This new access to functionalized chiral thioamides is currently used in laboratories for an application in polymer-supported organocatalysis .

Mechanism of Action

Target of Action

A related compound, 4-hydroxybutan-2-one, has been found to interact with peptidyl-prolyl cis-trans isomerase fkbp1a in humans . This protein plays a crucial role in protein folding and cellular signaling.

Biochemical Pathways

Related compounds such as 4-hydroxybenzoic acid have been found to be involved in various metabolic pathways . For instance, 4-hydroxybenzoic acid is converted into 3,4-dihydroxybenzoate (protocatechuate) in Corynebacterium glutamicum .

Pharmacokinetics

A study on a related compound, 4-hydroxybenzaldehyde, showed that it was rapidly absorbed and widely distributed to various tissues, including the brain . It was also found to be rapidly metabolized into 4-hydroxybenzoic acid . These findings might provide some insights into the ADME properties of 4-Hydroxybutanethioamide.

Safety and Hazards

Future Directions

While the future directions specific to 4-Hydroxybutanethioamide are not explicitly mentioned in the retrieved sources, it is known that thioamides, including 4-Hydroxybutanethioamide, have significant potential in the field of pharmaceutical chemistry and drug design . Their ability to mimic the amide function in biomolecules while retaining or developing biological activity makes them promising candidates for future research and development .

properties

IUPAC Name |

4-hydroxybutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNXPRSJULWBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=S)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybutanethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)

![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)

![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)